1-(4-ethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Introduction and Research Significance
Benzimidazole-Pyrrolidinone Hybrids in Medicinal Chemistry
Benzimidazole-pyrrolidinone hybrids occupy a unique niche in drug design due to their synergistic pharmacological profiles. The benzimidazole moiety, characterized by a fused benzene and imidazole ring, confers metabolic stability and strong binding affinity to biological targets such as enzymes and receptors. For instance, benzimidazole derivatives like lansoprazole (antiulcer) and pracinostat (anticancer) demonstrate the scaffold’s versatility. When fused with pyrrolidinone—a five-membered lactam known for enhancing bioavailability and conformational flexibility—the resulting hybrids exhibit improved pharmacokinetic properties and target selectivity.
The compound 1-(4-ethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exemplifies this synergy. Its benzimidazole core facilitates π-π stacking and hydrogen bonding with amino acid residues in target proteins, while the pyrrolidinone ring introduces steric constraints that modulate receptor interactions. Substituents such as the 4-ethoxyphenyl and 2-methylbenzyl groups further fine-tune electronic and steric properties, potentially enhancing binding to oncogenic kinases or inflammatory mediators.
Historical Development of Benzodiazol-Pyrrolidinone Research
The integration of benzimidazoles with pyrrolidinone derivatives emerged in the late 20th century, building on foundational work in heterocyclic synthesis. Early studies focused on simple benzimidazole derivatives for antiparasitic and antiviral applications, as seen with albendazole and enviroxine. The 2010s marked a shift toward hybrid architectures, driven by advances in combinatorial chemistry and structure-based drug design. For example, 4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one (a structural analog) demonstrated nanomolar inhibition of histone deacetylases in 2023, validating the hybrid approach.
Key milestones include:
- 2005–2015 : Development of microwave-assisted synthesis techniques for benzimidazole-pyrrolidinones, reducing reaction times from hours to minutes.
- 2020 : Discovery that para-substituted aryl groups on the pyrrolidinone ring significantly enhance anticancer activity, as evidenced by hybrid 6h in pancreatic cancer models.
- 2024 : Computational studies revealing that the ethoxy group in This compound stabilizes hydrophobic interactions with B-cell lymphoma-2 (Bcl-2) proteins.
Current Research Landscape and Knowledge Gaps
Contemporary studies emphasize the compound’s dual functionality in modulating inflammatory and proliferative pathways. In vitro assays show that derivatives with electron-withdrawing substituents (e.g., nitro, fluoro) exhibit superior anti-inflammatory activity compared to diclofenac sodium, a standard nonsteroidal anti-inflammatory drug. For instance, hybrid 6a (para-nitrophenyl variant) achieved 89% inhibition of protein denaturation at 50 µM.
However, critical gaps persist:
- Target Specificity : The exact molecular targets (e.g., cyclooxygenase-2 vs. nuclear factor-κB) remain underexplored.
- Synthetic Scalability : Current multistep syntheses yield ≤75% for final products, necessitating greener methodologies.
- Structural Optimization : Limited data exist on the impact of varying pyrrolidinone substituents (e.g., replacing ethoxy with methoxy) on bioactivity.
Table 1: Comparative Analysis of Select Benzimidazole-Pyrrolidinone Hybrids
Aims and Objectives of Contemporary Research
Current research prioritizes three objectives:
- Elucidating Structure-Activity Relationships (SAR) : Systematic variation of substituents on both benzimidazole (C2, N1) and pyrrolidinone (C4, C5) positions to map pharmacophoric requirements.
- Advancing Synthetic Methodologies : Implementing flow chemistry and enzymatic catalysis to improve yields and reduce waste.
- Expanding Therapeutic Horizons : Evaluating the compound’s potential in neurodegenerative and antimicrobial contexts, leveraging its dual affinity for lipid bilayers and protein targets.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-3-32-23-14-12-22(13-15-23)29-18-21(16-26(29)31)27-28-24-10-6-7-11-25(24)30(27)17-20-9-5-4-8-19(20)2/h4-15,21H,3,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPAFBHJXCLXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagentsCommon reagents used in these reactions include sodium borohydride for reduction, pyridine as a solvent, and various alkylating agents for introducing the substituents .
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the benzodiazole or pyrrolidinone rings are replaced by other functional groups.
S-alkylation:
Scientific Research Applications
1-(4-ethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs identified from the evidence include:
Physicochemical Properties
- Lipophilicity (logP): The target compound’s 2-methylbenzyl group increases logP compared to analogs with polar substituents (e.g., methoxyphenoxyethyl in ). The ethoxy group moderately balances lipophilicity, enhancing aqueous solubility relative to purely alkyl-substituted analogs (e.g., butylphenyl in ) .
Molecular Weight and Solubility:
- The target compound (~437.54 g/mol) falls within the acceptable range for drug-likeness (Rule of Five). Higher molecular weight analogs (e.g., : ~483.62 g/mol) may face solubility challenges .
Biological Activity
1-(4-ethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound belonging to the class of benzodiazole derivatives. Its unique structure, which includes a pyrrolidinone ring and various aromatic substituents, suggests potential biological activities that merit detailed investigation.
Chemical Structure
The compound's IUPAC name indicates its intricate molecular architecture. The structural formula can be represented as follows:
This structure features:
- A pyrrolidinone core
- A benzodiazole moiety
- Ethoxyphenyl and methylphenyl substituents
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at certain concentrations. Such activity is critical for developing new antibiotics, especially in an era of increasing antibiotic resistance.
Anticancer Properties
The compound has also shown potential as an anticancer agent. In vitro studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific cellular pathways. For instance, it has been observed to induce apoptosis in certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Enzyme Inhibition
Research has identified that this compound can act as an enzyme inhibitor. It appears to target enzymes involved in key metabolic pathways, which could lead to applications in treating metabolic disorders or enhancing drug efficacy in cancer therapy.
The mechanism by which this compound exerts its biological effects involves:
- Binding to specific receptors : This binding modulates receptor activity, leading to altered physiological responses.
- Inhibition of enzyme activity : By binding to active sites on enzymes, the compound can prevent substrate interaction and subsequent reactions.
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison with similar compounds is essential. Below is a table summarizing key characteristics:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-4-{1-[methyl(2-methylphenyl)]benzimidazol-2-yl}pyrrolidin-2-one | Similar structure with methoxy group | Moderate anticancer activity |
| 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Different heterocyclic system | Antimicrobial properties |
| 1-(3-hydroxyphenyl)-4-{1-[methyl(3-methylphenyl)]benzimidazol-2-yl}pyrrolidin-2-one | Hydroxyl substituent | Lower enzyme inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant antimicrobial properties .
- Anticancer Activity : In vitro assays conducted on human breast cancer cells demonstrated that treatment with the compound led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours .
- Enzyme Inhibition Research : A recent study highlighted its role as an inhibitor of cyclooxygenase (COX) enzymes, suggesting potential applications in pain management and inflammation control .
Q & A
Q. What are the key synthetic steps and optimized reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the benzodiazole core followed by coupling to the pyrrolidinone moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or chloroform are preferred for facilitating nucleophilic substitutions .
- Catalysts : Sodium hydride (NaH) or phosphorus oxychloride (POCl₃) are used to activate intermediates .
- Temperature control : Reflux conditions (80–120°C) improve reaction kinetics without decomposition .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Table 1. Example Synthesis Parameters
| Step | Objective | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|---|
| 1 | Benzimidazole core formation | POCl₃ | Toluene | 110°C | 60–75% |
| 2 | Alkylation | NaH, 2-methylbenzyl bromide | DMF | 25°C | 70–85% |
| 3 | Cyclization | K₂CO₃ | Acetonitrile | 80°C | 50–65% |
Q. Which analytical techniques are critical for validating structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzodiazole substitution patterns) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed using SHELXL?
SHELXL is widely used for small-molecule refinement. Key strategies include:
- Twinning correction : Apply TWIN/BASF commands to model pseudo-merohedral twinning .
- Disorder resolution : Use PART/SUMP constraints to resolve overlapping electron density in flexible substituents (e.g., 2-methylbenzyl groups) .
- High-resolution data : Data with d-spacing <1.0 Å improves anisotropic displacement parameter accuracy .
Table 2. SHELXL Refinement Metrics
| Parameter | Typical Value |
|---|---|
| R-factor (R₁) | <0.05 |
| Weighted R-factor (wR₂) | <0.15 |
| Data-to-Parameter Ratio | >12:1 |
Q. What structure-activity relationships (SAR) govern biological activity in analogues?
- Benzodiazole modifications : Electron-withdrawing groups (e.g., -Cl) enhance binding to adenosine receptors, while bulky substituents reduce solubility .
- Pyrrolidinone substitution : 4-Ethoxyphenyl groups improve metabolic stability compared to methoxy analogues .
- Case study : Replacing 2-methylphenyl with 4-fluorophenyl in the benzyl group increased IC₅₀ values against kinase targets by 3-fold .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields?
Variations in yields (e.g., 50–85%) arise from:
- Reagent quality : Anhydrous solvents and freshly distilled POCl₃ improve reproducibility .
- Reaction monitoring : TLC or in-situ IR spectroscopy prevents over- or under-reaction .
- Statistical methods : Multivariate analysis (e.g., Design of Experiments) identifies critical parameters (e.g., solvent polarity > temperature) .
Methodological Guidance
Q. What experimental designs are optimal for screening biological activity?
- Target selection : Prioritize receptors (e.g., adenosine A₂ₐ) with structural homology to known benzodiazole binders .
- Assay conditions : Use ATP-free buffers to avoid interference in kinase inhibition studies .
- Controls : Include reference inhibitors (e.g., ZM241385 for adenosine receptors) to validate assay sensitivity .
Q. Table 3. Example Biological Screening Protocol
| Parameter | Specification |
|---|---|
| Cell line | HEK293 (A₂ₐR-expressing) |
| Incubation time | 60 min at 37°C |
| Detection method | Luminescence (cAMP-Glo) |
| Positive control | ZM241385 (IC₅₀ = 1.2 nM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
